REACTION_CXSMILES
|
C([N:20]1[C:24]2=[N:25][CH:26]=[CH:27][C:28]([C:29]3[S:30][CH:31]=[C:32]([CH2:34][C:35]#[N:36])[N:33]=3)=[C:23]2[CH:22]=[N:21]1)(C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.C([SiH](CC)CC)C.C(O)(C(F)(F)F)=O>C(Cl)Cl>[NH:20]1[C:24]2=[N:25][CH:26]=[CH:27][C:28]([C:29]3[S:30][CH:31]=[C:32]([CH2:34][C:35]#[N:36])[N:33]=3)=[C:23]2[CH:22]=[N:21]1
|
Name
|
2-[2-(1-tritylpyrazolo[5,4-b]pyridin-4-yl)thiazol-4-yl]acetonitrile
|
Quantity
|
83 mg
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(C1=CC=CC=C1)(C1=CC=CC=C1)N1N=CC=2C1=NC=CC2C=2SC=C(N2)CC#N
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
reactant
|
Smiles
|
C(C)[SiH](CC)CC
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
reactant
|
Smiles
|
C(=O)(C(F)(F)F)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
After 15 minutes the mixture was concentrated in vacuo
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
purified by column chromatography (70:9:1 DCM/MeOH/NH4OH)
|
Name
|
|
Type
|
product
|
Smiles
|
N1N=CC=2C1=NC=CC2C=2SC=C(N2)CC#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.5 mg | |
YIELD: PERCENTYIELD | 16% | |
YIELD: CALCULATEDPERCENTYIELD | 15.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |